molecular formula C11H13ClN2O2 B2919237 2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride CAS No. 1225286-54-3

2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride

Cat. No.: B2919237
CAS No.: 1225286-54-3
M. Wt: 240.69
InChI Key: OAPNNOYUNIRKMA-UHFFFAOYSA-N
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Description

2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The imidazo[1,2-a]pyridine scaffold is known for its biological activity and has been utilized in the development of various therapeutic agents.

Mechanism of Action

Target of Action

The primary targets of 2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride are γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system. The compound’s interaction with these receptors leads to a variety of biological effects.

Mode of Action

The compound interacts with its targets, the GABA receptors, by binding to them and blocking their activity . This blocking action results in the inhibition of the neurotransmission process, leading to the compound’s various therapeutic effects.

Biochemical Pathways

The compound affects the GABAergic neurotransmission pathway . By blocking the GABA receptors, it inhibits the flow of chloride ions into the neuron, which in turn inhibits the neuron’s ability to fire. This leads to a decrease in neuronal excitability and results in the compound’s sedative and hypnotic effects.

Pharmacokinetics

It is known that the compound is soluble in common organic solvents , which suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of neuronal excitability and the induction of sedative and hypnotic effects . These effects make the compound potentially useful in the treatment of conditions such as insomnia and certain disorders of brain function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s solubility in organic solvents suggests that its action may be influenced by the lipid content of the target tissues. Additionally, the compound is stable in air but may decompose under high temperatures , indicating that temperature can affect its stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride typically involves the formation of the imidazo[1,2-a]pyridine core followed by functionalization at specific positions. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions to form the imidazo[1,2-a]pyridine ring. Subsequent alkylation and acylation reactions introduce the desired substituents at the 2 and 8 positions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce partially or fully reduced imidazo[1,2-a]pyridine compounds .

Scientific Research Applications

2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-{2,6-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride
  • 2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}propionic acid hydrochloride
  • 2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}butyric acid hydrochloride

Uniqueness

2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable candidate in drug discovery and development .

Properties

IUPAC Name

2-(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c1-7-4-3-5-13-9(6-10(14)15)8(2)12-11(7)13;/h3-5H,6H2,1-2H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPNNOYUNIRKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2CC(=O)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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